Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate
Overview
Description
Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is a heterocyclic organic compound that contains a thiazole ringThe thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, is known for its aromatic properties and biological activity .
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Some thiazole derivatives have been reported to interact with topoisomerase ii, leading to dna double-strand breaks and ultimately, cell death .
Result of Action
Some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the synthesis of thiazole-containing compounds. These enzymes facilitate the incorporation of the thiazole ring into larger biomolecules, which can then participate in various biochemical pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in the inflammatory response, thereby reducing inflammation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors, through various interactions such as hydrogen bonding and hydrophobic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways. For example, the compound may inhibit an enzyme involved in the synthesis of pro-inflammatory molecules, thereby exerting its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and pain relief . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of various metabolites within the cell. For example, the compound may be metabolized by liver enzymes into products that retain its biological activity, thereby prolonging its effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues can also affect its efficacy and toxicity, with higher concentrations potentially leading to localized effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization can determine the specific biochemical pathways that the compound affects, thereby modulating its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with 2-amino-5-ethylthiazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the ethyl group at the C-5 position may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-6-5(4-7(11)12-2)10-8(9)13-6/h3-4H2,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZPDSOTTSAERI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901212085 | |
Record name | 4-Thiazoleacetic acid, 2-amino-5-ethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901212085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379610-44-2 | |
Record name | 4-Thiazoleacetic acid, 2-amino-5-ethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379610-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiazoleacetic acid, 2-amino-5-ethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901212085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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